3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a 1H-imidazo[2,1-f]purine-2,4-dione core. Key structural features include a 2-methoxyethyl group at position 3 and methyl groups at positions 1, 7, and 8 (Fig. 1).
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)15(8)2)16(3)13(20)17(11(9)19)5-6-21-4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDESLSRMPPKFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, thiols, solvents like DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Derivatives
Pharmacological and Functional Differences
Receptor Affinity and Selectivity
- 5-HT1A Receptor : AZ-861 demonstrates stronger agonism (Ki = 0.2 nM) than AZ-853 (Ki = 0.6 nM), attributed to the electron-withdrawing trifluoromethyl group enhancing receptor interaction . Compound 3i, with a longer pentyl linker, shows dual 5-HT1A/5-HT7 affinity but weaker PDE4B/PDE10A inhibition .
- Off-Target Effects: The 2-methoxyethyl group in the target compound may reduce α1-adrenolytic activity compared to AZ-853, which has a fluorophenyl-piperazine moiety linked to hypotension .
Pharmacokinetic Properties
- Lipophilicity and Brain Penetration: Piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) exhibit moderate lipophilicity (logP ~3.5–4.0), enabling blood-brain barrier penetration .
- Metabolic Stability : Fluorinated arylpiperazinyl derivatives (e.g., Compound 3i) show moderate stability in human liver microsomes (HLM), with t1/2 = 30–60 min . Substituents like methoxyethyl could alter cytochrome P450 interactions, though specific data are lacking.
Key Research Findings
Substituent-Driven Functional Bias: Minor structural changes (e.g., fluorophenyl vs. trifluoromethylphenyl) significantly alter functional outcomes. For example, AZ-861’s trifluoromethyl group enhances 5-HT1A agonism but reduces brain penetration compared to AZ-853 .
Linker Length and Flexibility : Compound 3i’s extended pentyl linker improves 5-HT7 affinity but reduces PDE inhibitory activity .
Therapeutic Versatility: Derivatives like CB11 demonstrate that imidazopurine scaffolds can be repurposed for non-CNS targets (e.g., PPARγ in cancer) .
Biological Activity
3-(2-methoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential therapeutic applications. This compound belongs to a class of molecules known for their diverse biological activities, including effects on neurotransmitter systems and enzyme inhibition.
- Molecular Formula: C13H17N5O3
- Molecular Weight: 291.31 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation: It may bind to specific enzymes or receptors, altering their activity and influencing cellular processes.
- DNA/RNA Interference: The compound could inhibit nucleic acid synthesis, affecting cell proliferation and survival.
- Oxidative Stress Induction: It may induce oxidative stress in cells, leading to apoptosis or programmed cell death.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant properties of related imidazo[2,1-f]purines. For instance:
- A series of derivatives showed significant serotonin receptor affinity (5-HT1A and 5-HT7) and phosphodiesterase inhibition (PDE4B and PDE10A), suggesting a mechanism for mood regulation and anxiety reduction .
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound can:
- Inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways.
- Exhibit selective binding to serotonin receptors that are implicated in mood disorders.
Case Studies
Several studies have evaluated the biological activity of purine derivatives:
- Study on Antidepressant Activity:
- Pharmacokinetic Properties:
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
